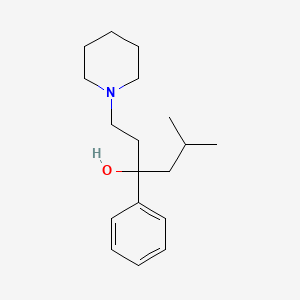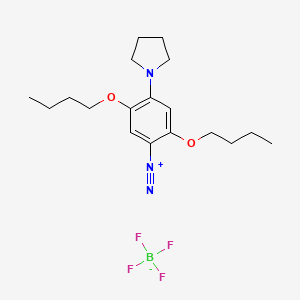
Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol is a complex organic compound with the molecular formula C18H30O9 and a molecular weight of 390.425 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with dimethyl ester groups and linked to 2-(2-hydroxyethoxy)ethanol and 2-methylpropane-1,3-diol. It is used in various industrial and scientific applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol typically involves the esterification of benzene-1,4-dicarboxylic acid with methanol to form dimethyl benzene-1,4-dicarboxylate. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol and 2-methylpropane-1,3-diol under specific conditions to yield the final product . Industrial production methods often involve the use of catalysts and controlled reaction environments to optimize yield and purity.
Analyse Chemischer Reaktionen
Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further chemical reactions. The hydroxyl groups in 2-(2-hydroxyethoxy)ethanol and 2-methylpropane-1,3-diol can form hydrogen bonds and interact with other molecules, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol include:
Dimethyl benzene-1,2-dicarboxylate: This compound has a similar ester structure but differs in the position of the ester groups on the benzene ring.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: This compound has methoxy groups instead of ester groups and is used in different chemical applications. The uniqueness of this compound lies in its combination of ester and hydroxyl groups, which provide a balance of reactivity and stability for various applications.
Eigenschaften
CAS-Nummer |
164780-85-2 |
|---|---|
Molekularformel |
C18H30O9 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol |
InChI |
InChI=1S/C10H10O4.C4H10O3.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-1-3-7-4-2-6;1-4(2-5)3-6/h3-6H,1-2H3;5-6H,1-4H2;4-6H,2-3H2,1H3 |
InChI-Schlüssel |
UAKBTQMPJPCOFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)CO.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(COCCO)O |
Verwandte CAS-Nummern |
164780-85-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




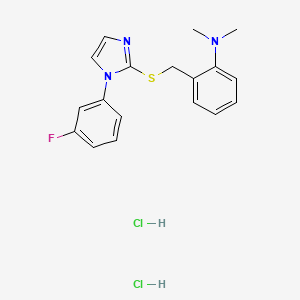

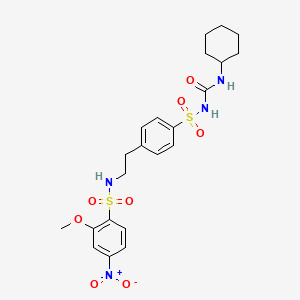


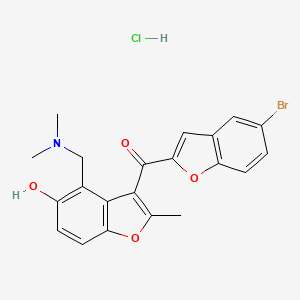
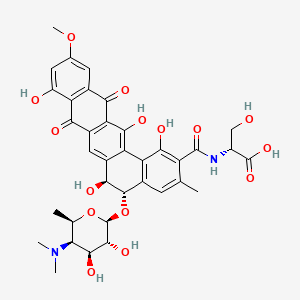
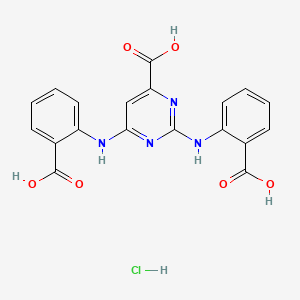
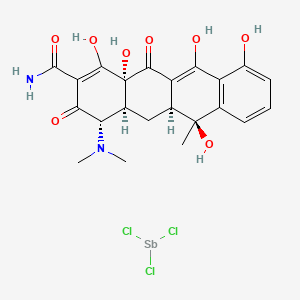
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
